4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Catalog No.
S11564071
CAS No.
M.F
C16H26N4O5S
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,...

Product Name

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

IUPAC Name

4-[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide

Molecular Formula

C16H26N4O5S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C16H26N4O5S/c1-17(2)26(24,25)19-9-7-18(8-10-19)14(22)12-20-13(21)11-16(15(20)23)5-3-4-6-16/h3-12H2,1-2H3

InChI Key

WNEPUENRRDOIPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)CC3(C2=O)CCCC3

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and a sulfonamide moiety. The compound's molecular formula is C14H18N2O4SC_{14}H_{18}N_2O_4S, with a molecular weight of approximately 302.37 g/mol. Its structure includes a tetrahydro-pyrazine ring, which contributes to its biological activity and potential therapeutic applications.

Typical of sulfonamides and diketones. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The presence of carbonyl groups in the dioxo moiety enables condensation reactions with amines or alcohols, forming more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, leading to the release of the sulfonamide and other fragments.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Many sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria.
  • Antitumor Activity: Diketones and their derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The unique structure may allow it to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves several steps:

  • Formation of the Spiro Compound: The initial step may involve the reaction of a diketone with an amine to form the spirocyclic structure.
  • Acetylation: The spiro compound can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Sulfonamide Formation: Finally, the reaction with a sulfonamide reagent will yield the target compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or anticancer drugs.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for synthesizing more complex molecules.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Investigating how this compound affects metabolic pathways could reveal its therapeutic potential and side effects.

Several compounds share structural similarities with 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)-N'-phenylureaStructureContains a phenylurea moiety; potential for different biological activity.
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chlorideStructureSulfonyl chloride group makes it reactive for further derivatization.
2-Azaspiro[4.4]nonane-1,3-dioneStructureSimpler structure; useful as a starting material for synthesizing more complex compounds.

The uniqueness of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide lies in its combination of spirocyclic structure and sulfonamide functionality, which may provide distinct pharmacological properties compared to its analogs.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Exact Mass

386.16239112 g/mol

Monoisotopic Mass

386.16239112 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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